molecular formula As2O8V-2 B12649486 vanadium(4+);diarsorate CAS No. 99035-51-5

vanadium(4+);diarsorate

Cat. No.: B12649486
CAS No.: 99035-51-5
M. Wt: 328.78 g/mol
InChI Key: HJPORXWMYGWPIH-UHFFFAOYSA-H
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Description

Vanadium(IV) complexes exhibit diverse chemical and biological properties due to their variable coordination geometries and redox activity. Vanadium(IV) typically exists as the vanadyl ion (VO²⁺), which forms stable complexes with multidentate ligands, influencing reactivity and applications in catalysis, medicine, and environmental science .

Properties

CAS No.

99035-51-5

Molecular Formula

As2O8V-2

Molecular Weight

328.78 g/mol

IUPAC Name

vanadium(4+);diarsorate

InChI

InChI=1S/2AsH3O4.V/c2*2-1(3,4)5;/h2*(H3,2,3,4,5);/q;;+4/p-6

InChI Key

HJPORXWMYGWPIH-UHFFFAOYSA-H

Canonical SMILES

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[V+4]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vanadium(4+);diarsorate typically involves the reaction of vanadium(IV) salts with diarsorate ligands under controlled conditions. One common method is the microwave-assisted precipitation process, which allows for precise control over particle size and structure . The reaction is usually carried out in an aqueous solution, with the pH and temperature carefully monitored to ensure the formation of the desired compound.

Industrial Production Methods: Industrial production of vanadium-based compounds often involves the reduction of vanadium pentoxide (V2O5) with a reducing agent such as calcium or zinc . The resulting vanadium(IV) compound can then be reacted with diarsorate ligands to produce this compound. This process may involve high-temperature conditions and the use of specialized equipment to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Vanadium(4+);diarsorate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s ability to participate in redox reactions is particularly noteworthy, as vanadium can easily switch between different oxidation states .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction of this compound can be achieved using reducing agents like zinc dust or sodium borohydride (NaBH4).

    Substitution: Substitution reactions often involve the replacement of diarsorate ligands with other ligands, such as phosphates or sulfates, under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) compounds, while reduction can produce vanadium(III) or vanadium(II) species .

Mechanism of Action

The mechanism of action of vanadium(4+);diarsorate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules . In biological systems, vanadium compounds are known to inhibit protein tyrosine phosphatases, which play a crucial role in regulating cellular signaling pathways . This inhibition can lead to changes in cellular metabolism and function, contributing to the compound’s therapeutic potential.

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Ligand Type Oxidation State Geometry Key Features Reference
Vanadium(4+) diarsorate Arsenate/Arsenite +4 Likely octahedral Hypothesized As-O-V bridging
[VO(BIAN)]²⁺ BIAN (N,N-donor) +4 Square-pyramidal High catalytic activity in alkane oxidation
[VO(hydroxamate)] Hydroxamate (O,O-donor) +4 Octahedral Enhanced bioactivity, reduced toxicity
Vanadyl rosiglitazone Rosiglitazone (N,O-donor) +4 Octahedral Insulin-mimetic, oral antidiabetic candidate

Key Differences :

  • Ligand Effects: BIAN ligands enhance catalytic activity due to strong σ-donor and π-acceptor properties, while hydroxamates improve biocompatibility .
  • Stability: Arsenate ligands may form polymeric structures (e.g., V-O-As linkages), whereas monodentate ligands like rosiglitazone favor monomeric complexes .

Catalytic Activity

  • BIAN Complexes: Exhibit high activity in alkane oxidation (e.g., cyclohexane to cyclohexanol) with turnover numbers (TON) up to 1,200, attributed to the ligand’s redox non-innocence .
  • Hydroxamate Complexes : Catalyze haloperoxidation reactions, mimicking vanadium-dependent enzymes in marine algae .
  • Diarsorate Analogs: Potential for oxidative catalysis in environmental remediation (e.g., pollutant degradation), though data is speculative .

Environmental and Industrial Relevance

  • Adsorption Behavior : Vanadium(4+) species adsorb efficiently onto δ-alumina in water, especially in the presence of humic acid (adsorption capacity: ~45 mg/g vs. ~30 mg/g without humic acid) .
  • Battery Applications : Vanadium(IV) in VO²⁺ form is critical in redox flow batteries due to its stability in acidic media .

Stability and Toxicity Considerations

  • Stabilization : V⁴⁺ is stabilized in octahedral geometries with strong-field ligands (e.g., hydroxamates) or in solid-state matrices (e.g., Zn₂VO(PO₄)₂) .
  • Toxicity : Free vanadyl ions (VO²⁺) disrupt calcium absorption in the intestines (40% reduction at 10 µM) and induce oxidative stress, necessitating ligand complexation for safe use .

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